4-(Aminomethyl)benzonitrile

Descripción general

Descripción

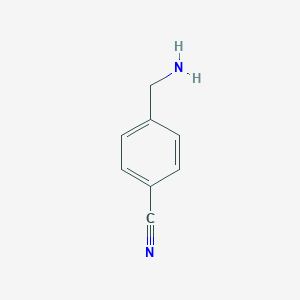

4-(Aminomethyl)benzonitrile (CAS RN: 15996-76-6) is a benzonitrile derivative featuring an aminomethyl (–CH₂NH₂) substituent at the para position of the benzene ring. This compound is widely used as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its structure combines the electron-withdrawing nitrile group (–CN) with the nucleophilic primary amine (–CH₂NH₂), enabling diverse reactivity in cross-coupling reactions, amide bond formation, and polymer functionalization .

Key properties include:

- Molecular formula: C₈H₇N₂ (free base) / C₈H₉ClN₂ (hydrochloride salt)

- Molecular weight: 132.16 g/mol (free base) / 168.62 g/mol (hydrochloride)

- Applications: Antiviral agents, kinase inhibitors, and functionalized nanomaterials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(Aminomethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with ammonia or an amine under reducing conditions. This reaction typically requires a catalyst such as palladium on carbon and hydrogen gas to facilitate the reduction process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-cyanobenzaldehyde in the presence of ammonia. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Aminomethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-cyanobenzaldehyde.

Reduction: It can be reduced to form 4-(aminomethyl)benzylamine.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: 4-Cyanobenzaldehyde

Reduction: 4-(Aminomethyl)benzylamine

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry

4-(Aminomethyl)benzonitrile serves as a crucial intermediate in organic synthesis. It is often utilized for the preparation of various derivatives and functionalized compounds.

Synthesis of Fluorescent Probes

One notable application is in the synthesis of fluorescent-labeled bisbenzamidine, which acts as a biochemical tool in biomedical research. This compound facilitates the study of protease activities and interactions in cellular environments .

Pharmaceutical Applications

The compound has been investigated for its potential use in drug development, particularly in the synthesis of inhibitors and therapeutic agents.

Case Study: Plasmin Inhibitors

Research indicates that derivatives of this compound can be used to develop plasmin and urokinase inhibitors. These inhibitors have implications for treating conditions related to excessive fibrinolysis, such as certain cardiovascular diseases .

Material Science Applications

Recent studies have explored the incorporation of this compound into advanced materials, particularly in solar cell technology.

Polarized Molecule Additive

A study published in ACS Applied Materials & Interfaces highlights the use of this compound hydrochloride as a polarized molecule additive in perovskite solar cells. This application improves the efficiency and stability of solar cells by enhancing charge transport properties .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-(Aminomethyl)benzonitrile involves its interaction with specific molecular targets. For instance, in biomedical applications, the compound can bind to enzymes such as plasmin and urokinase, inhibiting their activity. This inhibition can lead to improved barrier function in the stratum corneum of the skin .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Benzonitrile Derivatives with Amino/Alkylamino Groups

Compounds with variations in the amine substituent or benzene ring substitution patterns exhibit distinct physicochemical and biological properties:

Key Observations :

- Electronic Effects: The nitrile group enhances electrophilicity, while alkylamino groups (e.g., dimethylamino in ) increase electron density, altering UV-Vis absorption and fluorescence properties.

- Biological Activity : Substituents like thiadiazole () or benzoxazine () introduce heterocyclic motifs that improve target specificity in antimicrobial or herbicide applications.

Benzonitrile Derivatives with Heterocyclic Moieties

Incorporation of imidazole, pyrazole, or pyrimidine rings significantly modifies pharmacological profiles:

Key Observations :

- Imidazole Derivatives : Methoxy groups (Compound 6) enhance solubility and binding to epigenetic targets like NSD2-PWWP1, whereas dimethyl groups (Compound 12) reduce activity due to steric effects .

Functionalized Benzonitriles in Materials Science

4-(Aminomethyl)benzonitrile is pivotal in nanomaterial synthesis:

- Nanocapsule Functionalization: Used to modify carboxylic acid-rich nanocapsules via amide coupling, improving drug-loading capacity (FTIR confirmation at 1650 cm⁻¹ for C=O stretch) .

- Nanosheet Exfoliation: Intercalation with layered niobates produces monodispersed nanosheets (average size = 69.1 nm, PDI = 0.08), applicable in catalysis and sensors .

Data Tables

Table 1. NMR Data for Selected Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 6 | 8.02 (d, J = 8.4 Hz, 2H), 4.42 (s, 2H) | 158.2 (C≡N), 121.9 (Ar–C), 45.3 (–CH₂NH₂) |

| 12 | 7.89 (s, 2H), 2.41 (s, 6H) | 156.8 (C≡N), 134.5 (Ar–C), 20.1 (–CH₃) |

Actividad Biológica

4-(Aminomethyl)benzonitrile, also known as p-aminomethylbenzonitrile, is a compound with the molecular formula and a molecular weight of approximately 134.18 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the context of antiviral research and synthetic applications in pharmaceuticals.

The compound appears as white to pale cream crystals or powder, with a melting point ranging from 270°C to 284°C. Its structure consists of an aminomethyl group attached to a benzonitrile moiety, which imparts unique chemical properties conducive to various biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly as an inhibitor of viral entry. Studies have focused on its potential as an antiviral agent against filoviruses such as Ebola and Marburg viruses.

Antiviral Activity

A notable study explored a series of 4-(aminomethyl)benzamide derivatives, revealing their efficacy as small molecule inhibitors against Ebola virus entry. The lead compound from this series demonstrated an EC50 value of less than 10 μM against both Ebola and Marburg viruses in Vero cell assays, indicating strong antiviral activity. These compounds were found to have good metabolic stability in plasma and liver microsomes, making them suitable candidates for further development as therapeutic agents for viral infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on these compounds highlighted the importance of specific structural modifications for enhancing potency and selectivity against viral targets. For instance, variations in substituents on the amide portion and aromatic regions significantly influenced the antiviral efficacy .

Comparative Analysis

To provide a clearer understanding of the unique properties of this compound compared to related compounds, the following table summarizes key characteristics:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C₈H₉N₂ | Exhibits antiviral activity; potential therapeutic uses |

| Benzonitrile | C₇H₅N | Lacks amino group; no significant biological activity |

| 4-Aminobenzonitrile | C₇H₈N₂ | Similar amine functionality; limited biological studies |

| 2-(Aminomethyl)benzonitrile | C₈H₉N₂ | Different position of amino group; less studied |

Case Studies

- Ebola Virus Inhibition : A study identified several 4-(aminomethyl)benzamide derivatives that effectively inhibited the entry of Ebola virus pseudovirions. Compounds were optimized through SAR to improve their selectivity and potency against viral strains .

- Metabolic Stability : Research demonstrated that certain derivatives maintained metabolic stability in human liver microsomes, indicating a favorable pharmacokinetic profile for potential therapeutic applications .

- Toxicity Assessment : In vitro toxicity studies revealed that while some compounds exhibited low cytotoxicity at therapeutic concentrations, higher doses led to toxicity in Jurkat cells. This highlights the need for careful evaluation of safety profiles during drug development .

Q & A

Q. Basic: What are the established synthetic routes for 4-(Aminomethyl)benzonitrile, and how do catalyst systems influence reaction efficiency?

Answer:

this compound can be synthesized via:

- Hydrosilylation reactions using iron-based catalysts (e.g., BuN[Fe(CO)(NO)]), which facilitate selective reduction of intermediates .

- Multi-step derivatization from benzyl alcohol precursors, involving sequential functional group transformations (e.g., nitrile introduction via nucleophilic substitution) .

- Modular synthesis in drug discovery, where intermediates like 4-(4-(aminomethyl)phenyl)imidazoles are coupled with benzonitrile moieties, achieving yields up to 71.4% with optimized stoichiometry .

Catalyst Impact: Iron complexes enhance regioselectivity in hydrosilylation, while palladium catalysts in cross-coupling steps improve aryl bond formation efficiency. Reaction conditions (temperature, solvent polarity) must be tailored to minimize byproducts like unreacted amines or over-reduced species .

Q. Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound and its derivatives?

Answer:

Key techniques include:

HPLC is essential for purity assessment, especially when synthesizing derivatives for biological studies. Mobile phases (e.g., acetonitrile/water gradients) resolve polar byproducts .

Q. Advanced: How do solvent polarity and dynamics affect the charge-transfer (CT) behavior of this compound derivatives?

Answer:

In derivatives like 4-(alkylamino)benzonitriles, solvent polarity governs CT state formation:

- Polar solvents stabilize CT states via solvation, red-shifting emission spectra and accelerating LE (locally excited) → CT transitions (e.g., increases in acetonitrile vs. hexane) .

- Steric effects : Bulky substituents (e.g., piperidinyl groups) slow intramolecular twisting, decoupling solvation dynamics from reaction rates. Time-resolved fluorescence reveals multi-exponential decays in viscous solvents .

Methodological Insight: Use dielectric continuum models to predict spectral shifts. Combine ultrafast spectroscopy and DFT calculations to map solvent-solute interactions .

Q. Advanced: How can contradictions in NMR data for this compound derivatives be resolved?

Answer: Discrepancies arise from:

- Dynamic exchange : Amine protons may exhibit broadening due to pH-dependent tautomerism. Use DO exchange or low-temperature NMR to suppress exchange effects .

- Stereochemical ambiguity : Chiral centers in derivatives (e.g., imidazole-linked compounds) require NOESY or chiral chromatography for configurational assignment .

- Impurity interference : HRMS and 2D NMR (e.g., HSQC) differentiate between regioisomers or synthetic byproducts .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Note : Stability studies indicate no explosive risk, but decomposition under extreme heat may release HCN—monitor with gas detectors .

Q. Advanced: What strategies improve yield in multi-step syntheses of this compound-based pharmacophores?

Answer:

- Step Optimization :

- Byproduct Mitigation :

Case Study : Target compound 6 (4-(aminomethyl)phenyl-imidazole-benzonitrile) achieved 71.4% yield via sequential deprotection and coupling .

Q. Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Map transition states to identify favorable attack sites (e.g., benzonitrile’s para-position) .

- Solvent Models : COSMO-RS predicts solvation effects on activation energy. Polar solvents lower energy barriers for SNAr reactions .

- MD Simulations : Track conformational changes (e.g., amine group rotation) influencing reaction pathways .

Validation : Compare computed H NMR shifts with experimental data (RMSD < 0.1 ppm confirms accuracy) .

Propiedades

IUPAC Name |

4-(aminomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIWXXXFJFOECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146234 | |

| Record name | 4-(Aminomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10406-25-4 | |

| Record name | 4-Cyanobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10406-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(AMINOMETHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG5W3N5HYJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.